4,4,4-Trifluorocrotonitrile
Overview
Description
4,4,4-Trifluorocrotononitrile is an organic compound with the molecular formula C4H2F3N. It is a nitrile derivative characterized by the presence of three fluorine atoms attached to the terminal carbon of a butenenitrile structure. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the production of trifluoromethylated derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4,4-Trifluorocrotononitrile can be synthesized through the reaction of 3,3,3-trifluoro-1-chloropropene with sodium cyanide or potassium cyanide in a polar proton inert solvent. The reaction is facilitated by a phase transfer catalyst and a polymerization inhibitor .
Industrial Production Methods: In industrial settings, the production of 4,4,4-trifluorocrotononitrile follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluorocrotononitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can be targeted by nucleophiles, leading to the formation of substituted products.
Addition Reactions: The double bond in the butenenitrile structure allows for addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide or potassium cyanide in polar solvents.
Addition Reactions: Electrophiles such as halogens or hydrogen halides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substituted Nitriles: Resulting from nucleophilic substitution.
Halogenated Derivatives: From addition reactions with halogens.
Alcohols and Amines: From reduction reactions.
Scientific Research Applications
4,4,4-Trifluorocrotononitrile is utilized in various scientific research fields:
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities and therapeutic applications.
Industry: It serves as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4,4-trifluorocrotononitrile involves its reactivity towards nucleophiles and electrophiles. The presence of the trifluoromethyl group enhances the compound’s electrophilicity, making it a suitable candidate for various chemical transformations. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of diverse products.
Comparison with Similar Compounds
- 4,4,4-Trifluoro-2-butenenitrile
- Trifluoroacrylonitrile
- 3-Trifluoromethylpropenenitrile
Comparison: 4,4,4-Trifluorocrotononitrile is unique due to its specific arrangement of the trifluoromethyl group and the nitrile functionality. This combination imparts distinct reactivity patterns compared to other similar compounds. For instance, trifluoroacrylonitrile lacks the double bond present in 4,4,4-trifluorocrotononitrile, resulting in different chemical behavior and applications .
Properties
IUPAC Name |
(E)-4,4,4-trifluorobut-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3N/c5-4(6,7)2-1-3-8/h1-2H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWSEFCIRYVTLZ-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(F)(F)F)\C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420768 | |
Record name | 4,4,4-trifluorocrotononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406-86-0 | |
Record name | 4,4,4-trifluorocrotononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,4-Trifluorocrotonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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